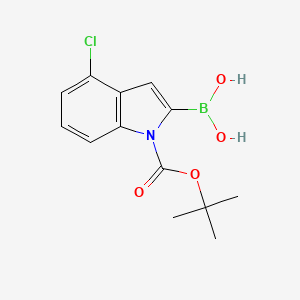

4-Chloro-N-(Boc)-indole-2-boronic acid

Übersicht

Beschreibung

4-Chloro-N-(Boc)-indole-2-boronic acid is a boronic acid derivative that has garnered attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a boronic acid group attached to an indole ring, which is further substituted with a tert-butoxycarbonyl (Boc) protecting group and a chlorine atom. The presence of these functional groups makes it a versatile intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(Boc)-indole-2-boronic acid typically involves the borylation of a suitable indole precursor. One common method is the palladium-catalyzed borylation of 4-chloro-1H-indole using bis(neopentyl glycolato)diboron (nepB-Bnep) as the borylation reagent . The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer enhanced control over reaction parameters, leading to higher yields and improved efficiency compared to traditional batch processes . The use of flow microreactors also allows for better heat and mass transfer, reducing the risk of side reactions and improving the overall safety of the process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-N-(Boc)-indole-2-boronic acid undergoes a variety of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst. The reaction is typically carried out in an aqueous or alcoholic solvent, with a base such as potassium carbonate or sodium hydroxide.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Bases: Potassium carbonate, sodium hydroxide.

Major Products Formed

Biaryls: Formed from Suzuki-Miyaura coupling reactions.

Phenols: Formed from oxidation of the boronic acid group.

Substituted Indoles: Formed from nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

4-Chloro-N-(Boc)-indole-2-boronic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Chloro-N-(Boc)-indole-2-boronic acid is primarily based on its ability to participate in cross-coupling reactions. In the Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The tert-butoxycarbonyl group serves as a protecting group, preventing unwanted side reactions during the synthesis process .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Chloro-N-(Boc)-indole-2-boronic acid is unique due to the presence of both a boronic acid group and a tert-butoxycarbonyl protecting group on the indole ring. This combination of functional groups allows for selective reactions and provides versatility in synthetic applications. Additionally, the chlorine atom on the indole ring offers further opportunities for functionalization through substitution reactions .

Biologische Aktivität

4-Chloro-N-(Boc)-indole-2-boronic acid is a boronic acid derivative notable for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its unique structure, which includes a chloro substituent on the indole ring and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The molecular formula of this compound is CHBClNO, with a molecular weight of approximately 295.526 g/mol. Its melting point ranges from 107 to 110 °C, indicating stability under standard laboratory conditions.

The biological activity of this compound primarily stems from its ability to interact with various enzymes and proteins involved in critical cellular processes. Boronic acids are known to modulate enzyme activities by forming reversible covalent bonds with hydroxyl groups present in the active sites of serine proteases and other enzymes . This interaction can inhibit or activate specific pathways, making this compound a candidate for therapeutic applications.

Kinase Inhibition

One of the most promising applications of this compound is in the development of kinase inhibitors. Kinases are enzymes that play pivotal roles in signaling pathways associated with cancer and neurodegenerative diseases. The compound's boronic acid moiety allows for selective inhibition of kinases, which can lead to decreased tumor proliferation and improved therapeutic outcomes .

Protease Inhibition

Research indicates that this compound may also function as an inhibitor for specific proteases, which are crucial in various biological processes including protein degradation and cell signaling. The compound's structure facilitates its binding to proteases, potentially leading to therapeutic applications in treating diseases where protease activity is dysregulated .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Mechanism | Target | Effect |

|---|---|---|---|

| Kinase Inhibition | Reversible binding to active site | Various kinases involved in cancer signaling | Decreased cell proliferation |

| Protease Inhibition | Covalent bond formation with serine residues | Specific proteases involved in cellular regulation | Modulation of cell signaling pathways |

| Enzyme Interaction | Binding through hydroxyl group recognition | Enzymes in metabolic pathways | Altered enzyme activity leading to therapeutic effects |

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Cancer Research : A study demonstrated that compounds similar to this compound exhibited significant inhibitory effects on tumor growth in vitro and in vivo models. The mechanism involved interference with kinase activity, leading to apoptosis in cancer cells .

- Enzyme Modulation : Research highlighted the compound's ability to modulate enzyme activities critical for metabolic processes. For instance, it was shown to interact with phosphatidyl ethanolamine synthase, influencing lipid metabolism .

- SARS-CoV-2 Protease Inhibition : Although not directly tested on SARS-CoV-2, analogs of indole boronic acids have been evaluated for their potential as main protease inhibitors, suggesting a pathway for further investigation into antiviral applications .

Eigenschaften

IUPAC Name |

[4-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BClNO4/c1-13(2,3)20-12(17)16-10-6-4-5-9(15)8(10)7-11(16)14(18)19/h4-7,18-19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWASNXIUPJIJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC=C2Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452758 | |

| Record name | [1-(tert-Butoxycarbonyl)-4-chloro-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475102-11-5 | |

| Record name | 1-(1,1-Dimethylethyl) 2-borono-4-chloro-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475102-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(tert-Butoxycarbonyl)-4-chloro-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.